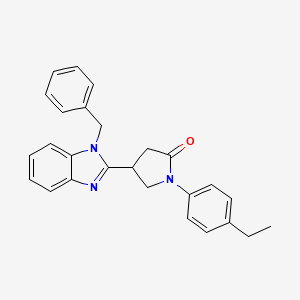

4-(1-Benzylbenzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

4-(1-benzylbenzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O/c1-2-19-12-14-22(15-13-19)28-18-21(16-25(28)30)26-27-23-10-6-7-11-24(23)29(26)17-20-8-4-3-5-9-20/h3-15,21H,2,16-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBFCRFCISWQOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzylbenzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with benzyl derivatives under acidic conditions.

Formation of the Pyrrolidinone Ring: This can be synthesized through cyclization reactions involving appropriate precursors.

Coupling Reactions: The final step often involves coupling the benzimidazole core with the pyrrolidinone ring using reagents like coupling agents or catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrolidinone moieties.

Reduction: Reduction reactions could be used to modify the functional groups present in the compound.

Substitution: Various substitution reactions can be performed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with benzimidazole structures exhibit significant anticancer properties. A study highlighted the synthesis of various benzimidazole derivatives, including those similar to 4-(1-Benzylbenzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one, which showed promising activity against several cancer cell lines, such as colorectal and breast cancer cells . The mechanism of action often involves the inhibition of critical cellular pathways that promote cancer cell proliferation.

Antimicrobial Properties

Compounds containing benzimidazole rings have been evaluated for their antimicrobial activity. In particular, derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of the pyrrolidinone structure may enhance these effects by facilitating interactions with microbial enzymes .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For instance, studies have shown that similar benzimidazole derivatives can act as inhibitors of dihydrofolate reductase (DHFR), an important target in the development of antimicrobial agents . This inhibition can disrupt folate metabolism in bacteria, leading to growth inhibition.

Case Study 1: Anticancer Evaluation

In a recent study, a series of benzimidazole derivatives were synthesized and tested for their anticancer activity against various human cancer cell lines. Among them, derivatives similar to 4-(1-Benzylbenzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one exhibited IC50 values lower than standard chemotherapeutics, indicating their potential as novel anticancer agents .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of synthesized benzimidazole derivatives. The results showed that some compounds had minimal inhibitory concentrations (MIC) comparable to established antibiotics, suggesting their utility in treating resistant bacterial strains .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Physicochemical Differences

- Lipophilicity : The target compound’s 4-ethylphenyl and benzyl groups contribute to high lipophilicity, favoring blood-brain barrier penetration compared to the more polar QZ-8772 (4-ethoxyphenyl) .

- Synthetic Accessibility: The target compound’s substituents (benzyl, ethylphenyl) are synthetically straightforward compared to ’s phenoxyethyl group, which requires multi-step synthesis .

Crystallographic and Computational Analysis

Biological Activity

4-(1-Benzylbenzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one is a synthetic compound that belongs to the class of benzodiazole derivatives. These compounds are recognized for their diverse pharmacological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic uses.

| Property | Value |

|---|---|

| Molecular Formula | C26H25N3O3 |

| Molecular Weight | 427.5 g/mol |

| IUPAC Name | 4-(1-benzylbenzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |

The biological activity of 4-(1-benzylbenzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one is primarily attributed to its interaction with various biological macromolecules. The compound may act on specific receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are necessary to elucidate the precise molecular targets and pathways involved.

Biological Activity Studies

Recent studies have highlighted the potential of this compound in various biological contexts:

Antitumor Activity

Research has indicated that similar compounds within the benzodiazole class exhibit significant antitumor properties. For instance, newly synthesized derivatives have been evaluated for their cytotoxicity against human lung cancer cell lines, including A549 and HCC827. The results showed that certain derivatives effectively inhibited cell proliferation in both 2D and 3D culture models, suggesting a promising avenue for cancer treatment .

Antimicrobial Activity

The antimicrobial efficacy of related benzimidazole derivatives has also been investigated. Compounds were tested against Gram-positive and Gram-negative bacteria, revealing substantial antibacterial activity. This suggests that 4-(1-benzylbenzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one may possess similar antimicrobial properties, warranting further exploration .

Case Studies

Several case studies have documented the biological activities of compounds structurally related to 4-(1-benzylbenzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one:

- Antitumor Efficacy : A study focused on a series of benzimidazole derivatives showed that certain compounds led to a significant reduction in tumor growth in xenograft models, with IC50 values indicating potent activity at low concentrations .

- CNS Activity : Another investigation into related compounds found that they could penetrate the blood-brain barrier, exhibiting central nervous system (CNS) effects which may be beneficial for neurodegenerative disease treatments .

- Receptor Interaction : Compounds similar to our target molecule were identified as high-affinity ligands for specific receptors, demonstrating their potential as therapeutic agents in metabolic disorders .

Q & A

Q. What are the primary synthetic routes for 4-(1-benzylbenzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one, and what analytical methods ensure purity?

The compound is synthesized via multi-step organic reactions. Key steps include:

- Formation of the pyrrolidinone core through cyclization or condensation reactions.

- Functionalization with benzimidazole and aryl groups via nucleophilic substitution or coupling reactions, often using reflux in solvents like DMF or THF under inert conditions .

- Microwave-assisted synthesis to enhance reaction efficiency and yield . Analytical validation employs thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

Structural characterization involves:

- 1H/13C NMR to resolve aromatic protons (δ 7.0–8.5 ppm), pyrrolidinone carbonyl signals (δ ~170 ppm), and substituent environments .

- Infrared (IR) spectroscopy identifies carbonyl stretches (~1650–1750 cm⁻¹) and benzimidazole N-H vibrations .

- Mass spectrometry (ESI-MS or LC-MS) verifies molecular weight (e.g., [M+H]⁺ ~450–500 Da) .

Q. What biological targets are hypothesized for this compound, and what assays validate its activity?

The benzimidazole and pyrrolidinone moieties suggest interactions with kinase enzymes or G-protein-coupled receptors (GPCRs) . Standard assays include:

- Enzyme inhibition assays (e.g., fluorescence-based kinase activity screening).

- Cellular viability assays (MTT or ATP-luminescence) to assess cytotoxicity or antiproliferative effects .

Advanced Research Questions

Q. How can reaction parameters (solvent, catalyst, temperature) be optimized to improve yield in the final synthesis step?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene reduces side reactions .

- Catalyst selection : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in benzimidazole functionalization .

- Temperature gradients : Microwave-assisted heating at 100–150°C reduces reaction time from hours to minutes . Statistical tools like Design of Experiments (DoE) quantify parameter interactions .

Q. What computational strategies predict the compound’s reactivity or binding affinity?

Advanced approaches include:

- Density functional theory (DFT) to model transition states and reaction pathways for synthesis optimization .

- Molecular docking (e.g., AutoDock Vina) to predict binding modes with biological targets like orexin receptors .

- Machine learning to correlate structural descriptors (e.g., logP, H-bond donors) with activity data from analogous compounds .

Q. How do contradictory data on biological activity arise, and what methods resolve them?

Discrepancies may stem from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.

- Solubility limitations : Use of DMSO carriers can artifactually reduce bioactivity at high concentrations. Mitigation strategies:

- Dose-response validation across multiple assays .

- Physicochemical profiling (e.g., solubility, plasma protein binding) to refine activity interpretations .

Q. What degradation pathways occur under stress conditions, and how are they analyzed?

Stability studies under acidic/basic hydrolysis, oxidative stress, and thermal exposure reveal:

- Pyrrolidinone ring opening in acidic conditions (pH <3).

- Benzimidazole oxidation under H₂O₂ treatment. Analytical methods:

- LC-HRMS identifies degradation products (e.g., m/z shifts corresponding to hydroxylation or cleavage).

- Forced degradation protocols align with ICH guidelines to assess shelf-life and storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.